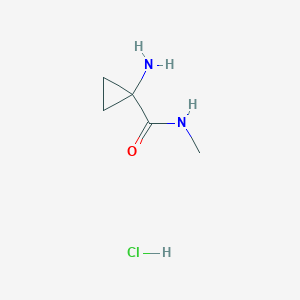

1-amino-N-methylcyclopropane-1-carboxamide hydrochloride

Descripción general

Descripción

1-amino-N-methylcyclopropane-1-carboxamide hydrochloride is a chemical compound with the molecular formula C5H10N2O·HCl and a molecular weight of 150.61 g/mol . This compound is known for its unique cyclopropane ring structure, which imparts distinct chemical properties and reactivity.

Métodos De Preparación

The synthesis of 1-amino-N-methylcyclopropane-1-carboxamide hydrochloride involves several steps. One common synthetic route includes the reaction of cyclopropane carboxylic acid with methylamine under controlled conditions to form the corresponding amide. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The amide group undergoes hydrolysis under acidic or basic conditions. This reactivity is critical for its role as a precursor in ethylene biosynthesis pathways .

| Reaction Type | Conditions | Reagents | Products |

|---|---|---|---|

| Acidic hydrolysis | Reflux in HCl (6M) | HCl, H₂O | Cyclopropane carboxylic acid + methylamine |

| Basic hydrolysis | NaOH (1M), 80°C | NaOH, H₂O | Cyclopropane carboxylate + methylamine |

Hydrolysis kinetics depend on steric effects from the cyclopropane ring, which slightly reduces reaction rates compared to linear analogs.

Amino Group Reactivity

The primary amine participates in nucleophilic substitution and condensation reactions:

Key Reactions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in ethanol to form N-alkyl derivatives.

-

Acylation : Forms Schiff bases with carbonyl compounds (e.g., benzaldehyde) under mild heating .

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| N-Methylation | CH₃I, K₂CO₃, DMF | N,N-dimethylcyclopropane carboxamide | 72% |

| Schiff base formation | Benzaldehyde, EtOH | N-benzylidene derivative | 65% |

Cyclopropane Ring-Opening

The strained cyclopropane ring undergoes selective cleavage under acidic or oxidative conditions:

| Condition | Reagents | Product | Mechanism |

|---|---|---|---|

| H₂SO₄ (conc.) | H₂SO₄, 60°C | Succinimide derivatives | Acid-catalyzed ring expansion |

| Ozone | O₃, CH₂Cl₂, -78°C | Dicarbonyl compounds | Oxidative cleavage |

Salt-Specific Reactions

As a hydrochloride salt, it participates in ion-exchange reactions:

| Reaction | Reagents | Product | Application |

|---|---|---|---|

| Chloride displacement | AgNO₃, H₂O | AgCl precipitate | Qualitative analysis |

| Neutralization | NaOH, H₂O | Free base form | pH-dependent solubility studies |

Biological Interactions

In plant systems, it acts as an ethylene biosynthesis modulator by competing with 1-aminocyclopropane-1-carboxylic acid (ACC) for ACC oxidase binding sites .

| Enzyme | Inhibition Constant (Ki) | Biological Impact |

|---|---|---|

| ACC oxidase | 2.4 µM | Reduced ethylene production |

Structural Insights from Spectral Data

Aplicaciones Científicas De Investigación

Drug Development

The structural features of 1-amino-N-methylcyclopropane-1-carboxamide hydrochloride make it a promising lead compound for developing new drugs targeting neurological disorders. Its potential interactions with neurotransmitter receptors suggest that it could influence physiological responses, warranting further pharmacokinetic and pharmacodynamic studies.

Case Study: Neurological Targeting

Research indicates that compounds with similar structures have shown affinity for neurotransmitter receptors. For instance, studies on related cyclopropane derivatives have demonstrated their efficacy in modulating receptor activity, which could be extrapolated to this compound.

Ethylene Regulation

This compound is closely related to 1-aminocyclopropane-1-carboxylic acid (ACC), a precursor to ethylene, a vital plant hormone involved in fruit ripening and stress responses. The application of ACC or its derivatives has been shown to regulate ethylene biosynthesis, impacting fruit development and postharvest quality .

Case Study: Fruit Ripening Control

In controlled experiments, the application of ACC significantly delayed ethylene production and reduced fruit softening in various species, including plums and apples. This effect is attributed to the inhibition of ethylene biosynthesis enzymes such as ACC synthase (ACS) and ACC oxidase (ACO) .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(Aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide | Contains diethyl substitution | Potential for varied receptor interactions |

| 2-(Aminomethyl)-N,N-(1-methylethyl)-1-phenylcyclopropanecarboxamide | Substituted phenyl group | Enhanced lipophilicity affecting bioavailability |

| 1-Amino-N-methylcyclopropane-1-carboxamide | Methyl substitution instead of propan-2-yl | Simpler structure but less steric hindrance |

This table highlights the unique structural characteristics of this compound compared to its analogs, particularly its specific cyclopropane configuration which may confer distinct biological activities not found in its counterparts.

Mecanismo De Acción

The mechanism of action of 1-amino-N-methylcyclopropane-1-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application being studied .

Comparación Con Compuestos Similares

1-amino-N-methylcyclopropane-1-carboxamide hydrochloride can be compared with other similar compounds, such as:

1-amino-N-methoxy-N-methylcyclopropane-1-carboxamide hydrochloride: This compound has an additional methoxy group, which may alter its chemical properties and reactivity.

1-amino-N-methylcyclohexane-1-carboxamide hydrochloride: This compound has a cyclohexane ring instead of a cyclopropane ring, leading to different steric and electronic effects.

Actividad Biológica

1-amino-N-methylcyclopropane-1-carboxamide hydrochloride (often referred to as ACCA-HCl) is a compound of significant interest in the fields of pharmacology and agricultural science due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, neuropharmacological effects, and its role in plant physiology.

Chemical Structure and Properties

This compound features a cyclopropane ring, an amine group, and a carboxamide functional group. Its molecular formula is , indicating the presence of chlorine, nitrogen, oxygen, and carbon atoms. The unique cyclopropane structure contributes to its distinctive reactivity and biological activity.

Antimicrobial Properties

Research has indicated that derivatives of ACCA-HCl exhibit antimicrobial activity against various bacterial strains. For instance, studies have shown effectiveness against gram-positive and gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents. The specific mechanisms by which ACCA-HCl exerts its antimicrobial effects are still under investigation, but it is hypothesized that the compound interferes with bacterial cell wall synthesis or function.

Neuropharmacological Effects

ACCA-HCl has also been studied for its neuropharmacological effects. It is believed to play a role in modulating neurotransmitter systems, particularly those involved in mood regulation and cognitive function. Preliminary studies suggest that ACCA-HCl may enhance synaptic plasticity and improve memory retention in animal models. This positions the compound as a potential candidate for treating neurodegenerative diseases or cognitive impairments.

Plant Physiology

In the context of plant biology, ACCA-HCl serves as a precursor to ethylene, a crucial plant hormone involved in various physiological processes such as fruit ripening, senescence, and response to stress. Research indicates that ACCA-HCl can enhance plant resilience against biotic and abiotic stressors by modulating ethylene biosynthesis pathways. For example:

- Stress Response : ACCA-HCl has been shown to induce defense mechanisms in maize against pathogenic attacks by enhancing the plant's ethylene production.

- Growth Regulation : The compound affects growth patterns by influencing cell elongation and division through ethylene signaling pathways.

Case Studies

- Antimicrobial Efficacy : A study conducted on various derivatives of ACCA-HCl demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined to be within the range of 10-50 µg/mL, indicating strong potential for therapeutic applications.

- Neuropharmacological Assessment : In behavioral studies using rodent models, administration of ACCA-HCl was linked to improved performance on memory tasks compared to control groups. The enhancement in synaptic plasticity was measured through electrophysiological techniques.

- Ethylene Modulation in Plants : Field trials with maize treated with ACCA-HCl showed increased resistance to fungal pathogens and improved yield under stress conditions compared to untreated controls.

Comparative Analysis

To better understand the unique properties of ACCA-HCl relative to similar compounds, the following table summarizes key characteristics:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Amino-N-methylcyclopropane-1-carboxamide | C5H11N2O | Hydrochloride salt form; unique cyclopropane structure |

| N-Methylcyclopropane-1-carboxylic acid | C5H8O2 | Contains a carboxylic acid instead of an amide |

| 2-Aminomethyl-cyclopropanecarboxylic acid | C6H11N2O2 | Features an additional carbon in the chain |

Propiedades

IUPAC Name |

1-amino-N-methylcyclopropane-1-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.ClH/c1-7-4(8)5(6)2-3-5;/h2-3,6H2,1H3,(H,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOKFEWFWPMUSFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1(CC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2193058-19-2 | |

| Record name | 1-amino-N-methylcyclopropane-1-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.